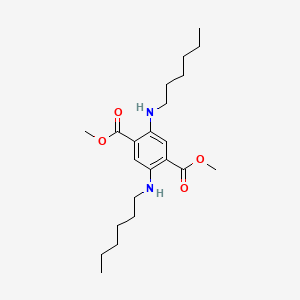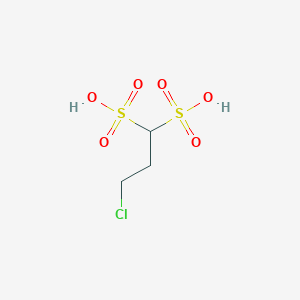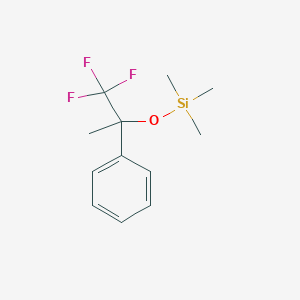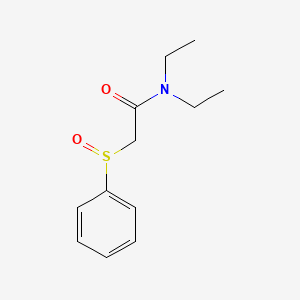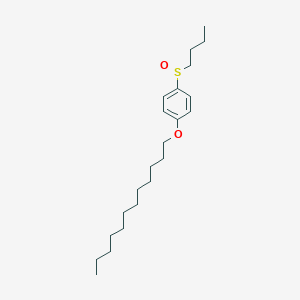
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is an organic compound that features a benzene ring substituted with a butane-1-sulfinyl group and a dodecyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene typically involves the following steps:
Formation of the Sulfinyl Group: The butane-1-sulfinyl group can be introduced to the benzene ring through a sulfoxidation reaction. This involves the oxidation of a butyl sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of a dodecanol with a benzene derivative containing a suitable leaving group, such as a halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and its substituents. The dodecyloxy group can affect the compound’s solubility and interaction with lipid membranes, potentially impacting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of the dodecyloxy group.
1-(Butane-1-sulfinyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of the dodecyloxy group.
Uniqueness
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is unique due to the presence of both the butane-1-sulfinyl and dodecyloxy groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
400796-70-5 |
|---|---|
Fórmula molecular |
C22H38O2S |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
1-butylsulfinyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O2S/c1-3-5-7-8-9-10-11-12-13-14-19-24-21-15-17-22(18-16-21)25(23)20-6-4-2/h15-18H,3-14,19-20H2,1-2H3 |
Clave InChI |
FNXROLZZMRBUFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


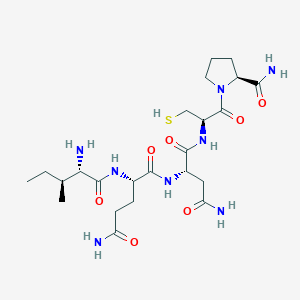
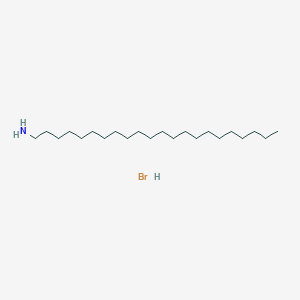
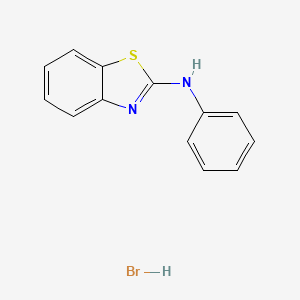
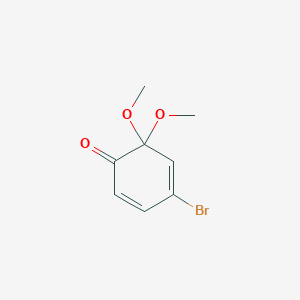
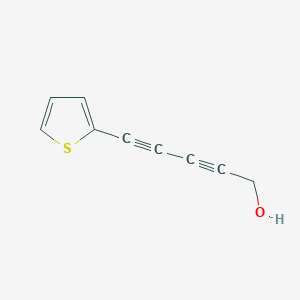
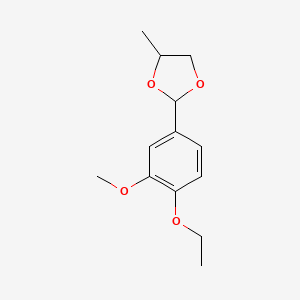
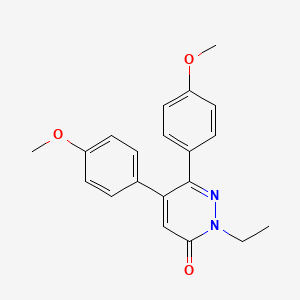
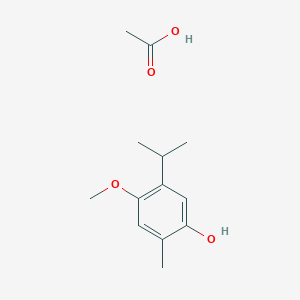
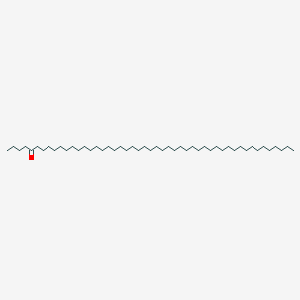
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
